molecular formula C20H26FN5 B2911666 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2415456-99-2

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2911666
CAS No.: 2415456-99-2
M. Wt: 355.461
InChI Key: BNLAVGOBWKRWQQ-UHFFFAOYSA-N
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Description

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a synthetic small molecule featuring a piperazine core substituted with a 4-fluorobenzyl group and a methyl-pyrimidine ring further modified with a pyrrolidine moiety. This specific molecular architecture, which integrates multiple nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Piperazine derivatives are recognized as a biologically active scaffold, associated with a wide spectrum of pharmacological activities . The structural components of this compound—including the fluorophenyl, pyrrolidinyl, and methylpyrimidine groups—are commonly found in compounds investigated for their interaction with various biological targets . The presence of the piperazine ring often influences the compound's physicochemical properties, such as solubility and lipophilicity, and can contribute to receptor binding affinity and pharmacokinetic profiles. This reagent is provided as a high-purity solid for research applications. It is intended for use in laboratory investigations, including but not limited to, target identification, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. Researchers are advised to handle this product with appropriate safety precautions. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal consumption.

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5/c1-16-14-19(23-20(22-16)26-8-2-3-9-26)25-12-10-24(11-13-25)15-17-4-6-18(21)7-5-17/h4-7,14H,2-3,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLAVGOBWKRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.

    Substitution with Piperazine: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 4-(4-fluorophenyl)methylpiperazine in the presence of a base such as potassium carbonate.

    Introduction of Pyrrolidine:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine core or the fluorophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown potential as a therapeutic agent in treating various conditions, including neurological disorders and cancers, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine, the following structurally analogous compounds are analyzed:

Structural Analogues

Compound Name Key Structural Differences Molecular Weight Reported Activity/Properties Reference
4-(4-((2,3-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS 1203188-85-5) - Sulfonyl group replaces fluorobenzyl on piperazine
- No methyl group at pyrimidine C6
442.4 g/mol N/A (structural similarity suggests CNS/GPCR targeting)
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) - Quinoline-carbonyl replaces pyrimidine core
- Ester functionalization
N/A Synthetic intermediate; no bioactivity reported
2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) - Morpholine replaces pyrrolidine
- Additional phenolic substituents
N/A Anti-inflammatory (NO inhibition at non-cytotoxic concentrations)

Substituent Effects on Bioactivity

  • Sulfonyl groups (e.g., CAS 1203188-85-5) may reduce basicity of the piperazine nitrogen, altering receptor binding kinetics .
  • Pyrimidine Core Modifications :

    • The C6 methyl group in the target compound may confer metabolic stability compared to unmethylated analogs (e.g., CAS 1203188-85-5) by sterically hindering oxidative degradation .
    • Replacement of pyrrolidine with morpholine (as in V4) introduces a more polar oxygen atom, which could reduce membrane permeability but enhance solubility .

Pharmacological Implications

  • Anti-Inflammatory Potential: Morpholinopyrimidine derivatives (e.g., V4 and V8) inhibit nitric oxide (NO) production, a key inflammatory mediator. The target compound’s pyrrolidine and fluorobenzyl groups may similarly modulate inflammatory pathways, though specific data are lacking .
  • CNS Activity :
    Piperazine-containing compounds (e.g., CAS 1203188-85-5 and S 18126 in ) often target dopamine receptors. The fluorobenzyl group in the target compound may align with D4 receptor selectivity, as seen in S 18126 (Ki = 2.4 nM at hD4 vs. >3000 nM at hD1/hD5) .

Physicochemical Comparison

Property Target Compound CAS 1203188-85-5 V4 (Morpholinopyrimidine)
Lipophilicity (LogP) Higher (fluorobenzyl) Moderate (sulfonyl) Lower (morpholine)
Solubility Moderate (polar pyrrolidine) Low (sulfonyl dichlorophenyl) High (polar morpholine)
Metabolic Stability High (C6 methyl) Variable Moderate

Biological Activity

The compound 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (commonly referred to as Compound A ) has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Compound A is C18H23FN6C_{18}H_{23}FN_6, with a molecular weight of approximately 350.42 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a fluorophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H23FN6
Molecular Weight350.42 g/mol
IUPAC NameThis compound
InChI KeyQSKIEOZQWHTIIM-UHFFFAOYSA-N

Compound A is believed to exert its biological effects through multiple mechanisms:

  • Receptor Binding : The presence of the piperazine moiety enhances binding affinity to various receptors, particularly those involved in neurotransmission and cellular signaling.
  • Enzyme Inhibition : Preliminary studies suggest that Compound A may inhibit specific enzymes related to signal transduction pathways, potentially affecting cellular proliferation and apoptosis.
  • Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, indicating that Compound A may possess similar capabilities.

Anticancer Potential

Recent research has indicated that compounds similar to Compound A can inhibit cancer cell proliferation. For instance, studies on pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases.

Neuropharmacological Effects

The piperazine ring in Compound A is known for its neuropharmacological properties. Compounds with similar structures have been studied for their potential in treating neurological disorders such as depression and anxiety. The interaction with serotonin receptors is a key area of interest.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the effects of various pyrimidine derivatives on cancer cell lines, revealing that modifications on the piperazine ring significantly enhanced cytotoxicity against A431 vulvar epidermal carcinoma cells . Compound A's structural similarities suggest it may exhibit comparable activity.
  • Neuropharmacological Assessment :
    • Research investigating the effects of piperazine derivatives on serotonin receptors has shown promising results in terms of anxiety reduction in animal models . Given Compound A's structure, it may have similar anxiolytic properties.

Synthesis Pathways

The synthesis of Compound A typically involves several steps:

  • Formation of the Piperazine Ring : This is achieved through nucleophilic substitution reactions.
  • Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution is often used for this purpose.
  • Pyrimidine Core Assembly : The final steps involve cyclization reactions to form the pyrimidine structure.

Q & A

Q. How do polymorphic forms affect physicochemical properties and formulation?

  • Methodological Answer : Characterize polymorphs via DSC and PXRD. Compare solubility and dissolution rates in biorelevant media (FaSSIF/FeSSIF). Optimize crystallization conditions (e.g., antisolvent addition rate) to isolate the most thermodynamically stable form .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural insights from crystallography () and synthetic protocols () are prioritized.
  • Contradictions in bioactivity data require rigorous validation of polymorphic forms and assay conditions .

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